molecular formula C12H13N5O3S B2379086 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1021121-01-6

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2379086
CAS No.: 1021121-01-6
M. Wt: 307.33
InChI Key: RBSLHBNPJLXSIR-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Formation of the isoxazole ring: This can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide: can be compared with other heterocyclic compounds featuring pyridazine or isoxazole rings.

    N-(3-methylisoxazol-5-yl)acetamide: A simpler analog lacking the pyridazine ring.

    6-acetamidopyridazine: A compound with a similar pyridazine core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-7-5-11(20-17-7)14-10(19)6-21-12-4-3-9(15-16-12)13-8(2)18/h3-5H,6H2,1-2H3,(H,14,19)(H,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLHBNPJLXSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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